molecular formula C12H18O B8568108 1-Butoxy-3,5-dimethylbenzene

1-Butoxy-3,5-dimethylbenzene

Cat. No. B8568108
M. Wt: 178.27 g/mol
InChI Key: PZXNSNMEZDXSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A screw cap test tube was charged with n-butanol (573 μL, 6.26 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), Cs2CO3 (977 mg, 3.00 mmol), the ligand (0.500 mmol) and toluene (1 mL). The test tube was scaled with a screw cap. The reaction mixture was stirred magnetically and heated at 105° C. for 36 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. The yield of the desired product was determined using GC analysis; the results are tabulated below.
Quantity
573 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ligand
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
227 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[CH:8]=[C:9](I)[CH:10]=[C:11]([CH3:13])[CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].CCCCCCCCCCCC>[Cu]I.C1(C)C=CC=CC=1>[CH2:1]([O:5][C:9]1[CH:10]=[C:11]([CH3:13])[CH:12]=[C:7]([CH3:6])[CH:8]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
573 μL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
144 μL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)I
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
ligand
Quantity
0.5 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A screw cap test tube
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
a GC sample was filtered through Celite
WASH
Type
WASH
Details
eluted with CH2Cl2

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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